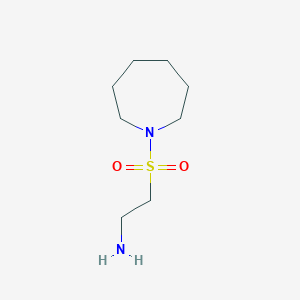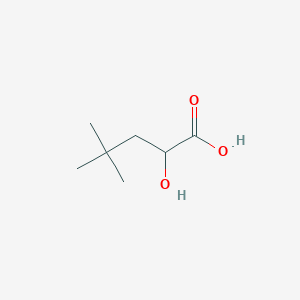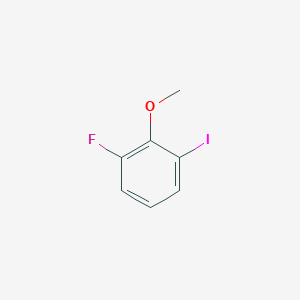![molecular formula C12H13Cl2N3OS B1344414 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862655-04-7](/img/structure/B1344414.png)
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a phenoxyethyl group, and a thiol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 5-[1-(2,5-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[1-(2,5-dichlorophenoxy)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group at the 4-position of the triazole ring differentiates it from other similar compounds, potentially leading to different reactivity and biological activity.
特性
IUPAC Name |
3-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3OS/c1-3-17-11(15-16-12(17)19)7(2)18-10-6-8(13)4-5-9(10)14/h4-7H,3H2,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNBPDHHRSAYDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)

![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)

![5-Bromo-1-butyl-1H-benzo[d]imidazole](/img/structure/B1344352.png)



